フロセミドグルクロニド

概要

説明

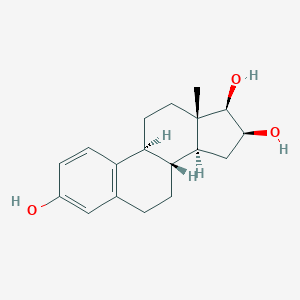

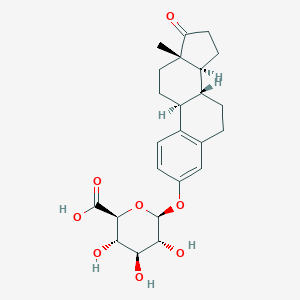

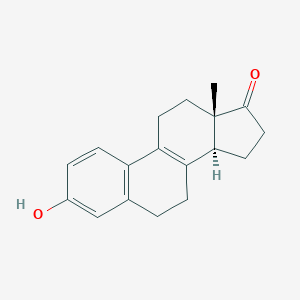

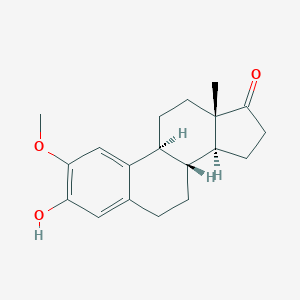

Furosemide acyl glucuronide is a metabolite of furosemide, a potent loop diuretic used to treat hypertension and edema . It is formed by acyl glucuronidation, a major metabolic conjugation reaction of most carboxylic acid drugs in mammals . The glucuronide conjugate can be measured directly by gradient high-performance liquid chromatographic analysis .

Synthesis Analysis

The biosynthetic acyl-type glucuronic acid conjugate of furosemide is isolated from in vitro incubation of pregnenolone-16 alpha-carbonitrile-induced rat liver microsomes containing UDP-glucuronyltransferase activity, furosemide, and UDP-glucuronic acid . Furosemide is metabolized in humans by acyl glucuronidation to the 1-O-glucuronide .

Molecular Structure Analysis

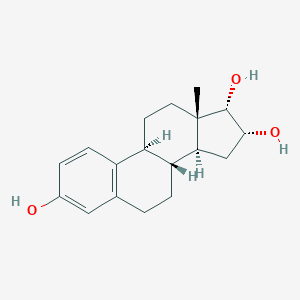

The structure of Furosemide acyl glucuronide and its isomerization products was verified by negative ion thermospray liquid chromatography/mass spectrometry . The mass spectrum of furosemide glucuronide was obtained through high-performance liquid chromatography .

Chemical Reactions Analysis

Acyl glucuronides of xenobiotics have been a subject of wide interest due to their biochemical reactivity, hepatic disposition, and enterohepatic circulation . Acyl migration was measured as a function of the number of peaks observed in LC-MSn analysis . Reactive intermediate trapping studies with glutathione and methoxylamine were carried out to identify the key intermediates in the transacylation bioactivation and glycation pathways, respectively .

Physical And Chemical Properties Analysis

The reactivity and lack of stability of an acyl glucuronide for a clinical candidate could pose major developability concerns . Furosemide glucuronide was purified by high-performance liquid chromatography .

科学的研究の応用

利尿作用と浮腫の緩和

フロセミドグルクロニドは利尿作用で知られており、降圧療法や浮腫の緩和に用いられています。 フロセミドの主要な生体変換産物であり、利尿作用があります .

降圧療法における薬物動態

フロセミドグルクロニドの薬物動態は、降圧療法において非常に重要です。 経口投与後、フロセミドは急速に吸収され、その代謝物が薬物のバイオアベイラビリティと有効性に重要な役割を果たします .

腎機能への影響

フロセミドグルクロニドは、腎臓の経路によるフロセミドのクリアランスを仲介することにより、腎機能に影響を与えます。 炎症は、フロセミドのクリアランスとグルクロニドの生成に関与する腎臓のOAT1/3とUGT1A9/1A1の活性を低下させる可能性があります .

強化されたデリバリーのためのナノ製剤

フロセミドのナノ粒子の製剤について研究が行われており、その代謝物の1つにフロセミドグルクロニドが含まれています。 このナノ製剤は、薬物送達と有効性を高めることを目的としています .

さまざまな健康状態における薬力学

フロセミドグルクロニドの薬力学は、うっ血性心不全、腎不全、肝硬変などのさまざまな健康状態において評価されており、治療効果と患者間のばらつきに関する洞察を提供しています .

小児患者と成人患者の臨床使用

フロセミドグルクロニドは、作用発現が速く、作用時間が短いことから、小児患者と成人患者の両方で安全かつ効果的に使用されており、より強力な利尿効果が必要とされる臨床環境において有益です .

作用機序

Furosemide is believed to act at the luminal surface of the ascending limb of the loop of Henle by inhibiting the active reabsorption of chloride . The response to a given dosage is modulated by the fluid and electrolyte balance of the individual . The exact mechanism of action of Furosemide acyl glucuronide is not fully understood .

Safety and Hazards

Acyl glucuronides are associated with idiosyncratic toxicity such as anaphylaxis, drug-induced liver injury, and so on . The reactivity and lack of stability of an acyl glucuronide could pose major developability concerns . Further investigation is required to ascertain whether acyl glucuronide clearance is sufficient to prevent covalent modification of endogenous proteins and consequently a potential immunological response .

将来の方向性

While the compounds tested from “withdrawn” and “warning category” all formed the glutathione adduct in buffer, none from “safe” category formed the glutathione adduct . In contrast, none of the compounds tested from any category formed methoxylamine conjugate, a reaction with putative aldehyde moiety formed via acyl migration . Further investigation is required to ascertain whether acyl glucuronide clearance is sufficient to prevent covalent modification of endogenous proteins and consequently a potential immunological response .

特性

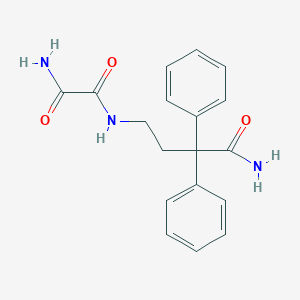

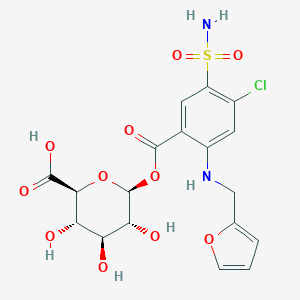

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O11S/c19-9-5-10(21-6-7-2-1-3-30-7)8(4-11(9)33(20,28)29)17(27)32-18-14(24)12(22)13(23)15(31-18)16(25)26/h1-5,12-15,18,21-24H,6H2,(H,25,26)(H2,20,28,29)/t12-,13-,14+,15-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVHHPUYELVHRE-GLRLOKQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401120112 | |

| Record name | β-D-Glucopyranuronic acid, 1-[5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401120112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72967-59-0 | |

| Record name | β-D-Glucopyranuronic acid, 1-[5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72967-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furosemide glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072967590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-D-Glucopyranuronic acid, 1-[5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401120112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUROSEMIDE GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6C1SX3FIJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。